Product packaging for Cyclopropyl(pyridin-2-YL)methanamine hcl(Cat. No.:CAS No. 478263-93-3)

Cyclopropyl(pyridin-2-YL)methanamine hcl

Cat. No.: B3029014
CAS No.: 478263-93-3
M. Wt: 184.66
InChI Key: UCOQXOUIBFTFOG-UHFFFAOYSA-N
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Description

Overview of Chemical Significance in Organic and Medicinal Chemistry Research

The chemical importance of Cyclopropyl(pyridin-2-yl)methanamine (B1364850) hydrochloride stems from the synergistic combination of its two primary structural motifs: the cyclopropyl (B3062369) ring and the pyridine (B92270) ring. Each of these components imparts valuable properties that are highly sought after in the design of novel bioactive molecules.

The pyridine ring is classified as a "privileged scaffold" in medicinal chemistry, as this heterocyclic motif is present in a vast number of natural products and FDA-approved pharmaceuticals. nih.govmdpi.comnih.gov Its inclusion in a molecule can significantly influence key pharmacological parameters. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating strong interactions with biological targets. Furthermore, the pyridine scaffold can enhance a compound's biochemical potency, improve metabolic stability, and address issues related to protein binding. nih.gov

The cyclopropyl group , a three-membered carbocycle, is another feature of high strategic value in drug design. scientificupdate.comiris-biotech.de Its compact and rigid nature introduces conformational constraints into a molecule, which can lead to a more favorable entropic profile upon binding to a receptor. iris-biotech.denih.gov This rigidity helps to precisely position other functional groups for optimal interaction with a target binding pocket. iris-biotech.de From a pharmacokinetic perspective, the cyclopropyl ring is known to enhance metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more flexible aliphatic chains. hyphadiscovery.comnbinno.com This moiety can also improve a drug's potency, increase permeability across the blood-brain barrier, and reduce off-target effects. nih.gov

The fusion of these two moieties results in a molecule with a distinctive three-dimensional structure, positioning it as a valuable asset in the development of new therapeutic agents, particularly those targeting the central nervous system (CNS). chemimpex.com

Table 1: Physicochemical and Pharmacokinetic Contributions of Key Structural Moieties

Structural Moiety Key Contributions in Medicinal Chemistry
Pyridine Ring Privileged scaffold, enhances biochemical potency, improves metabolic stability, acts as a hydrogen bond acceptor. nih.govnih.gov

| Cyclopropyl Group | Provides conformational rigidity, increases metabolic stability, enhances potency, can improve blood-brain barrier penetration. iris-biotech.denih.govhyphadiscovery.com |

Role as a Precursor and Scaffold in Advanced Chemical Synthesis

Beyond its intrinsic properties, Cyclopropyl(pyridin-2-yl)methanamine hydrochloride serves as a crucial building block and versatile scaffold in the synthesis of more complex chemical entities. chemimpex.com Its primary amine group and aromatic pyridine ring offer reactive sites for a variety of chemical transformations, allowing chemists to elaborate the core structure into a diverse library of derivative compounds.

As a precursor , the compound provides a foundational structure that can be modified through reactions such as N-acylation, N-alkylation, and coupling reactions. These modifications enable the systematic exploration of the structure-activity relationship (SAR) of new chemical series. For instance, the amine can be functionalized to introduce different substituents, thereby fine-tuning the molecule's steric and electronic properties to optimize its interaction with a specific biological target.

As a scaffold , it provides a rigid framework upon which more complex molecular architectures can be built. The pyridin-2-yl portion is particularly amenable to being a core component in the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known to possess a wide range of biological activities, including anticancer and anti-fibrosis properties. nih.govmdpi.comnih.gov This utility makes the compound a valuable intermediate for generating novel drug candidates for various therapeutic areas. chemimpex.com

Table 2: Synthetic Utility of Cyclopropyl(pyridin-2-YL)methanamine HCl

Role Description Potential Applications
Precursor Serves as a starting material for further chemical modification at the amine or pyridine ring. Generation of compound libraries for high-throughput screening, SAR studies.

| Scaffold | Provides a core structural framework for building larger, more complex molecules. | Synthesis of fused heterocyclic systems (e.g., pyridopyrimidines), development of targeted therapeutic agents. nih.govmdpi.com |

Contemporary Research Landscape and Unaddressed Areas

The current research landscape for Cyclopropyl(pyridin-2-yl)methanamine hydrochloride and its derivatives is heavily focused on neuropharmacology and the development of agents targeting the central nervous system. chemimpex.com Investigators are exploring its potential to modulate various neurotransmitter systems, with the goal of developing novel treatments for neurological and psychiatric conditions such as anxiety and depression. chemimpex.commdpi.com Much of this research leverages the compound's favorable properties for CNS drug design, including its potential for enhanced blood-brain barrier penetration conferred by the cyclopropyl group. nih.gov

Recent advancements have centered on designing and synthesizing novel analogues to probe their effects on specific CNS receptors. nih.govnih.gov The development of efficient synthetic routes to create libraries of related compounds is an active area of investigation, aiming to accelerate the discovery of new lead compounds. mdpi.com

Despite this focus, several areas remain relatively unaddressed. The full therapeutic potential of this scaffold outside of CNS disorders is yet to be thoroughly explored. Given the broad biological activities associated with pyridine-containing compounds—including anticancer, antiviral, and anti-inflammatory effects—there is a significant opportunity to screen derivatives of Cyclopropyl(pyridin-2-yl)methanamine hydrochloride against a wider range of biological targets. nih.gov

Furthermore, while the compound's role as a building block is established, there is a need for more published examples of complex natural product synthesis or drug development campaigns that utilize it as a key intermediate. Future research could also focus on the synthesis and evaluation of stereoisomers of its derivatives, as chiral purity can be critical for target selectivity and reducing off-target effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13ClN2 B3029014 Cyclopropyl(pyridin-2-YL)methanamine hcl CAS No. 478263-93-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropyl(pyridin-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c10-9(7-4-5-7)8-3-1-2-6-11-8;/h1-3,6-7,9H,4-5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOQXOUIBFTFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676886
Record name 1-Cyclopropyl-1-(pyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478263-93-3
Record name 1-Cyclopropyl-1-(pyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Diverse Synthetic Approaches to Cyclopropyl(pyridin-2-YL)methanamine (B1364850) Hydrochloride and its Derivatives

The synthesis of Cyclopropyl(pyridin-2-YL)methanamine and its related structures is accomplished through robust and adaptable chemical methodologies. Key strategies include reductive amination, which directly forms the aminomethyl bridge, and palladium-catalyzed cross-coupling reactions, which are instrumental in functionalizing the pyridine (B92270) ring with the cyclopropyl (B3062369) moiety. These approaches allow for the systematic construction of the target molecule from readily available precursors.

Reductive Amination Strategies

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds. sigmaaldrich.commdpi.com This process typically involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. sigmaaldrich.com For the synthesis of Cyclopropyl(pyridin-2-YL)methanamine, this could involve the reaction of pyridine-2-carbaldehyde with cyclopropylamine (B47189) or cyclopropyl methyl ketone with ammonia (B1221849).

A sophisticated variation of reductive amination involves the use of cyanohydrins as key intermediates. google.com In this protocol, a carbonyl compound is first converted to a cyanohydrin, which introduces both a hydroxyl group and a nitrile group. The nitrile can then be reduced to a primary amine. A patented method details the reaction of a cyanohydrin with a pyridin-2-yl-methylamine derivative in a reducing environment to form a secondary amine. google.com

This process capitalizes on the reactivity of the cyanohydrin intermediate, which reacts with a primary amine. The subsequent reduction of the intermediate and elimination of the hydroxyl group leads to the final amine product. This method can be complicated by side reactions, which may be suppressed by the addition of certain metal salts, such as iron sulfate (B86663) (FeSO₄·7H₂O), to complex with cyanide ions. google.com

The choice of reducing agent is critical to the success of reductive amination and related transformations. The two most prominent agents in this context are sodium cyanoborohydride (NaBH₃CN) and lithium aluminum hydride (LiAlH₄).

Sodium Cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent, particularly well-suited for one-pot reductive amination reactions. sigmaaldrich.com Its key advantage is its ability to selectively reduce the protonated imine (iminium ion) intermediate much faster than it reduces the starting aldehyde or ketone. stackexchange.com This selectivity allows the reducing agent to be present in the reaction mixture from the beginning, along with the carbonyl compound and the amine. The reaction is typically carried out in alcoholic solvents like methanol (B129727). google.com

Lithium Aluminum Hydride (LiAlH₄) is a much more powerful and non-selective reducing agent. stackexchange.com It readily reduces a wide range of functional groups, including aldehydes, ketones, esters, and nitriles. Due to its high reactivity, it is not suitable for one-pot reductive aminations as it would indiscriminately reduce the starting carbonyl compound. However, LiAlH₄ is the reagent of choice for the reduction of nitriles to primary amines, a key step in synthetic pathways that proceed through a nitrile intermediate, such as those derived from cyanohydrins. stackexchange.com

Reducing AgentChemical FormulaPrimary Use Case in SynthesisSelectivityNotes
Sodium CyanoborohydrideNaBH₃CNOne-pot reductive amination of carbonyls with amines. sigmaaldrich.comgoogle.comHigh: Selectively reduces iminium ions in the presence of carbonyls. stackexchange.comEffective under mildly acidic to neutral conditions.
Lithium Aluminum HydrideLiAlH₄Reduction of nitriles to primary amines. stackexchange.comLow: Reduces a broad range of functional groups.Highly reactive; requires anhydrous conditions and a separate reduction step.

The nature of the amine derivative used in reductive amination dictates the substitution pattern of the final product. The reaction can be tailored to produce primary, secondary, or tertiary amines. sigmaaldrich.com

Reaction with Ammonia: To synthesize a primary amine like Cyclopropyl(pyridin-2-YL)methanamine, one could theoretically use ammonia with cyclopropyl pyridin-2-yl ketone.

Reaction with a Primary Amine: Reacting a carbonyl compound with a primary amine yields a secondary amine. For instance, reacting pyridine-2-carbaldehyde with cyclopropylamine is a direct route to the target compound. researchgate.net

Reaction with a Secondary Amine: The reaction of a carbonyl with a secondary amine produces a tertiary amine.

In many documented procedures, the primary amine starting material, such as a substituted pyridin-2-yl-methylamine, may be used in the form of its hydrochloride salt. google.com In such cases, a base, often a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO), is added to the reaction mixture to neutralize the salt and liberate the free amine for the reaction. google.com

Cross-Coupling Reactions for Pyridine Ring Functionalization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful means to form carbon-carbon bonds. nih.gov These reactions are particularly useful for constructing the core skeletons of complex molecules, including the attachment of alkyl or aryl groups to heterocyclic rings like pyridine.

The Suzuki-Miyaura coupling reaction is a versatile palladium-catalyzed process that couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govresearchgate.net This reaction is widely used for the synthesis of biaryl compounds and for functionalizing heteroaromatic rings. nih.govclaremont.edu

In the context of synthesizing Cyclopropyl(pyridin-2-YL)methanamine, the Suzuki coupling can be employed to form the 2-cyclopropylpyridine (B3349194) core. A common strategy involves the coupling of a halopyridine, such as 2-bromopyridine, with cyclopropylboronic acid. semanticscholar.orgmdpi.com This reaction establishes the key C-C bond between the pyridine ring and the cyclopropyl group. The resulting 2-cyclopropylpyridine would then require subsequent elaboration of a side chain at the α-position of the pyridine ring to install the aminomethyl group.

The success of the Suzuki coupling on pyridine substrates often depends on the careful selection of the catalyst, ligand, base, and solvent system. Phosphine (B1218219) ligands such as SPhos are often effective. mdpi.com

Reactant 1Reactant 2Catalyst/LigandBaseSolventReference
Bromothiophene (analogue)Cyclopropylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene mdpi.com
5-Bromo-2-methylpyridin-3-amine (B1289001)Arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/Water nih.govresearchgate.net
1-Bromo-4-fluorobenzenePhenylboronic acidSupported Pd NanoparticlesK₂CO₃DMF/Water mdpi.com
Precursors with Substituted Pyridine Rings (e.g., 3-Bromo-2-cyanopyridine)

The synthesis of complex pyridine derivatives often employs starting materials with pre-functionalized pyridine rings. These substituents serve as chemical handles for subsequent modifications and ring annulations. Halogenated pyridines, particularly bromopyridines, are versatile precursors due to their reactivity in various cross-coupling reactions. wikipedia.org For instance, 3-Bromopyridine is a common building block in reactions such as the Heck reaction and Buchwald-Hartwig amination. wikipedia.org

A pertinent example is the use of 3-bromo-2-aminopyridine derivatives. These compounds can be synthesized through convenient methods and subsequently used in hetarynic cyclization to produce N-substituted dihydrodipyridopyrazines. researchgate.net The reactivity of such precursors allows for the construction of fused heterocyclic systems.

Furthermore, cyanopyridine derivatives are valuable intermediates in pharmaceutical synthesis. ijpsr.com Specifically, 2-amino-3-cyanopyridine (B104079) scaffolds are sought after for their diverse biological activities and serve as reactive intermediates. ijpsr.com Molecules like 3-cyano-2-pyridones are designed as kinase inhibitors, leveraging the reactivity of the cyano and pyridone functionalities for further elaboration. nih.gov The synthesis of novel pyridine derivatives can be achieved via palladium-catalyzed Suzuki cross-coupling reactions of bromo-aminopyridines (like 5-bromo-2-methylpyridin-3-amine) with various arylboronic acids, demonstrating the utility of substituted pyridine precursors in generating molecular diversity. mdpi.com

Table 1: Examples of Substituted Pyridine Precursors and Their Applications
PrecursorReaction TypeResulting Structure/ApplicationReference
3-BromopyridineHeck reaction, Buchwald–Hartwig aminationBuilding block for various substituted pyridines wikipedia.org
3-Bromo-2-[(N-substituted)amino]pyridinesHetarynic CyclizationN-substituted dihydrodipyridopyrazines researchgate.net
5-Bromo-2-methylpyridin-3-amineSuzuki Cross-CouplingNovel 5-aryl-2-methylpyridin-3-amine derivatives mdpi.com
2-Amino-3-cyanopyridineIntermediate for heterocycle synthesisScaffold for various biologically active molecules ijpsr.com

Other Cyclization and Derivatization Routes

Oximes, particularly those derived from pyridine aldehydes and ketones, are versatile intermediates in organic synthesis. researchgate.net They can be prepared by reacting the corresponding carbonyl compound with hydroxylamine. researchgate.net The resulting pyridine oximes can undergo various transformations, including reduction of the oxime group to a primary amine. This reduction is an irreversible process involving the uptake of four electrons and can be achieved electrochemically. researchgate.net

The reactivity of the oxime N-O bond can be harnessed for pyridine ring synthesis. For example, a redox-neutral, [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes can be synergistically catalyzed by a copper(I) salt and a secondary ammonium (B1175870) salt to produce a variety of substituted pyridines. organic-chemistry.org Another metal-free approach involves the combination of iodine and triethylamine, which triggers an oxime-based synthesis of 2-aryl-substituted pyridines, proceeding through a radical pathway. organic-chemistry.org These methods highlight the utility of oxime derivatization and subsequent cyclization or reduction steps in accessing complex pyridine structures. organic-chemistry.orgrsc.org

Table 2: Synthetic Routes Involving Pyridine Oximes
Starting MaterialKey Reagents/CatalystsReaction TypeProductReference
O-acetyl ketoximes, α,β-unsaturated aldehydesCopper(I) salt, secondary ammonium salt[3+3] CondensationSubstituted pyridines organic-chemistry.org
OximesIodine, TriethylamineRadical-based cyclization2-Aryl-substituted pyridines organic-chemistry.org
Pyridine oximesElectrochemical reductionReductionPrimary amines researchgate.net
Oxime acetates, benzaldehydes, 1,3-dicarbonylsAmmonium iodide (NH4I)Three-component condensationSubstituted pyridines rsc.org

The introduction of a cyclopropane (B1198618) ring is a key structural feature of the target molecule. A prominent reaction for forming five-membered rings from such precursors is the vinylcyclopropane (B126155) rearrangement, a ring expansion that converts a vinyl-substituted cyclopropane into a cyclopentene. wikipedia.org While this reaction leads to ring expansion, the principles of activating and manipulating cyclopropane rings are relevant. The reactivity of the cyclopropane C-C bond can be enhanced by vicinal electron-donating and electron-withdrawing groups, creating "donor-acceptor" (D-A) cyclopropanes that are versatile synthetic building blocks. nih.gov

Strategies for forming the cyclopropyl group itself often involve cyclopropanation reactions. For example, rhodium(II)-catalyzed cyclopropanation of a vinyl compound like ethenylcyclopropane with ethyl diazoacetate can be used to construct a cyclopropyl group attached to another ring. researchgate.net Another strategy involves embedding a vinyl cyclopropane rearrangement within a catalytic cascade, such as an iridium-catalyzed hydrogen borrowing reaction, to form substituted cyclopentanes from cyclopropyl alcohols. ox.ac.ukresearchgate.net While these examples result in cyclopentanes, the initial formation of the vinyl cyclopropane intermediate is a key step in cyclopropane derivatization. These methods showcase how cyclopropane rings can be constructed and subsequently manipulated, providing pathways to incorporate this moiety into more complex structures.

Detailed Reaction Mechanisms of Key Synthetic Steps

Mechanistic Insights into Cyanohydrin Formation and Amination

The formation of a cyanohydrin is a fundamental reaction in organic chemistry involving the nucleophilic addition of a cyanide ion to a carbonyl group. pearson.com The mechanism is typically base-catalyzed. orgoreview.com

The process unfolds in two primary steps:

Nucleophilic Attack: The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic carbon atom of the carbonyl group. This results in the cleavage of the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral alkoxide ion intermediate. libretexts.org

Protonation: The negatively charged alkoxide ion is then protonated by a proton source, which is often HCN itself or a mild acid added to the reaction, to yield the final cyanohydrin product. This step regenerates the cyanide ion, allowing it to act catalytically. orgoreview.comlibretexts.org

For successful cyanohydrin formation, a source of free cyanide ions is necessary, which can be achieved by using salts like KCN or NaCN under acidic conditions, or by using HCN with a base to generate the CN⁻ nucleophile. libretexts.org

Following cyanohydrin formation, a reductive amination step can be employed to introduce the amine functionality. A patented method describes the reaction between a cyanohydrin and a pyridin-2-yl-methylamine in a reducing medium. google.com In this process, the nitrile group of the cyanohydrin can be reduced to a primary amine. The reduction of a nitrile to an amine is a well-established transformation, often accomplished using reducing agents like Lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com This two-stage process of cyanohydrin formation followed by reduction provides a pathway to α-hydroxy amines and, with further modifications, to the desired aminomethyl structure. youtube.com

Elucidation of Catalyst-Mediated Bond Formations

Catalysis is central to the efficient synthesis of complex heterocyclic molecules like pyridine derivatives. Various transition metals and organocatalysts are employed to facilitate C-C and C-N bond formations. researchgate.net

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used for creating C-N bonds. The Buchwald-Hartwig amination, for example, couples aryl halides with amines. wikipedia.orgresearchgate.net Similarly, Suzuki cross-coupling reactions, which form C-C bonds, have been used to synthesize 5-aryl-pyridine derivatives from 5-bromo-2-methylpyridin-3-amine and arylboronic acids, using a Pd(PPh₃)₄ catalyst. mdpi.com

Copper-Catalyzed Reactions: Copper catalysts are also effective for C-N bond formation. Cuprous iodide (CuI) can catalyze the amidation of heterocycles, proceeding through a C-H bond activation mechanism. researchgate.net Copper catalysis has also been applied in cascade reactions to synthesize multisubstituted pyridines from oxime acetates and other components, featuring high step-economy and not requiring an external oxidant. organic-chemistry.org

Rhodium-Catalyzed Reactions: Rhodium catalysts are known to facilitate chelation-assisted C-H activation. For instance, the reaction of α,β-unsaturated ketoximes with alkynes, catalyzed by rhodium, affords highly substituted pyridine derivatives. organic-chemistry.org Rhodium(I) catalysts have also been developed for the asymmetric ring-opening of vinyl cyclopropanes with aryl boronic acids, demonstrating their utility in manipulating strained ring systems. nih.gov

These catalyst-mediated reactions offer high efficiency, regioselectivity, and functional group tolerance, making them indispensable tools in modern organic synthesis for constructing complex molecules like Cyclopropyl(pyridin-2-YL)methanamine hcl. researchgate.netnih.gov

Table 3: Overview of Catalyst-Mediated Reactions in Pyridine Synthesis
Catalyst SystemReaction TypeBond FormedExample ApplicationReference
Palladium (e.g., Pd(PPh₃)₄)Suzuki Cross-CouplingC-CSynthesis of 5-aryl-pyridines from bromopyridines mdpi.com
PalladiumBuchwald-Hartwig AminationC-NCoupling of aryl halides with amines wikipedia.orgresearchgate.net
Copper (e.g., CuI)C-H Activation/AmidationC-NAmidation of heterocycles researchgate.net
RhodiumC-H Activation/AnnulationC-C, C-NSynthesis of pyridines from ketoximes and alkynes organic-chemistry.org
Rhodium(I)Asymmetric Ring OpeningC-CRing opening of vinyl cyclopropanes with boronic acids nih.gov

Intermediate Compounds in Synthetic Sequences

Characterization and Reactivity of Key Intermediates (e.g., cyanohydrins, oximes)

Cyanohydrins serve as versatile intermediates in the synthesis of pyridin-2-yl-methylamine derivatives. A common pathway involves the reductive amination of a cyanohydrin with a suitable amine. For instance, a cyanohydrin intermediate can be reacted with a pyridin-2-yl-methylamine in a reducing medium to yield the desired product. The reactivity of the cyanohydrin is centered around the nitrile and hydroxyl groups. The nitrile group is susceptible to reduction to a primary amine, which can then undergo further reactions.

Oximes represent another critical class of intermediates. The synthesis can proceed through the formation of a cyclopropyl(pyridin-2-yl)methanone oxime. The existence of compounds like (E)-cyclopropyl(pyridin-4-yl)methanone oxime in chemical databases suggests the viability of this pathway. The oxime is typically formed by the reaction of the corresponding ketone, cyclopropyl(pyridin-2-yl)methanone, with hydroxylamine. The resulting oxime can then be reduced to the primary amine. The C=N bond of the oxime is the key reactive site for reduction, which can be achieved using various reducing agents.

Characterization of such oxime intermediates would involve techniques like NMR to determine the stereochemistry (E/Z isomers) of the C=N bond, and mass spectrometry to confirm the molecular weight.

Optimization of Synthetic Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters, including the choice of solvent, reaction temperature, and the catalytic system employed.

Solvent Effects and Temperature Dependence

The choice of solvent can significantly influence the rate and outcome of the synthetic steps. In the context of reductive amination of cyanohydrin intermediates, polar protic solvents like methanol are often employed. Methanol can effectively dissolve the reactants and the reducing agents, such as sodium cyanoborohydride. The temperature for such reactions is typically maintained at room temperature to ensure a controlled reaction and minimize the formation of byproducts.

For the formation of oxime intermediates from ketones, alcoholic solvents like ethanol (B145695) are commonly used, often in the presence of a base such as pyridine. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the ketone. Subsequent reduction of the oxime is sensitive to both solvent and temperature. For instance, catalytic hydrogenation is often carried out in solvents like ethanol or acetic acid at room temperature and elevated pressure.

The following table summarizes the general influence of solvent and temperature on key reaction steps:

Reaction StepSolvent SystemTypical Temperature RangeEffect on Reaction
Reductive Amination of CyanohydrinMethanolRoom TemperatureFacilitates dissolution of reactants and controls reaction rate.
Oxime FormationEthanol, PyridineRoom Temperature to RefluxInfluences reaction kinetics and equilibrium position.
Oxime Reduction (Catalytic Hydrogenation)Ethanol, Acetic AcidRoom TemperatureAffects catalyst activity and selectivity.

Catalyst Loading and Ligand Effects

In synthetic pathways involving catalytic steps, such as the reduction of an oxime or a reductive amination, the choice of catalyst and any associated ligands is crucial for achieving high yield and selectivity.

For the reductive amination of cyclopropyl ketones, the choice of metal catalyst can dramatically alter the reaction's course. Research on the reductive reaction between amines and α-carbonylcyclopropanes has shown that a rhodium catalyst can lead to the traditional reductive amination product, while a ruthenium catalyst can promote a novel ring expansion to form pyrrolidines. nih.gov This highlights the profound effect the metal center has on the reaction mechanism and outcome.

In catalytic reductions of oximes, catalysts such as Raney nickel or palladium on carbon (Pd/C) are frequently used. The catalyst loading is a critical parameter to optimize; sufficient loading is necessary to drive the reaction to completion in a reasonable time, while excessive loading can be uneconomical and may lead to side reactions.

Ligand effects are also significant, particularly in homogeneous catalysis. While specific ligand effects for the synthesis of Cyclopropyl(pyridin-2-YL)methanamine are not detailed in available literature, in broader synthetic chemistry, ligands are known to influence the stereoselectivity, activity, and stability of metal catalysts. For instance, in related amination reactions, the electronic and steric properties of phosphine ligands on a metal center can be tuned to optimize the reaction.

The table below illustrates the impact of different catalytic systems on related reductive amination reactions:

Catalyst SystemReaction TypeOutcomeReference
Rhodium-based catalystReductive amination of cyclopropyl ketoneFormation of the corresponding amine nih.gov
Ruthenium-based catalystReaction of amine with cyclopropyl ketoneRing expansion to form a pyrrolidine nih.gov

Further research would be necessary to delineate the specific effects of catalyst loading and ligand choice on the synthesis of this compound to optimize the process for industrial-scale production.

Chirality, Stereochemistry, and Enantioselective Synthesis

Enantiomeric Forms and Chiral Purity Considerations

The distinct three-dimensional arrangement of the enantiomers allows for differential interactions with other chiral molecules, such as biological receptors. The (S)-configuration, for instance, may enable optimal complementarity with the helical domains of specific central nervous system receptors, an interaction that is not achievable with the racemic mixture or the other enantiomer. evitachem.com This stereospecific engagement is critical in the development of targeted therapeutics, where one enantiomer may be responsible for the desired pharmacological activity while the other could be inactive or contribute to off-target effects.

Consequently, achieving high chiral purity is a critical objective. The synthesis of cyclopropyl(pyridin-2-yl)methanamine (B1364850) as a single enantiomer, with an enantiomeric excess (ee) often exceeding 99%, is essential for ensuring consistent and predictable pharmacological outcomes. evitachem.com The integration of the rigid, strained cyclopropane (B1198618) ring enhances metabolic stability and provides a specific vector for interactions with protein targets, improving both potency and selectivity. evitachem.com

Table 1: Physicochemical Profile of (S)-Cyclopropyl(pyridin-2-yl)methanamine

ParameterValueMethod/Reference
Molecular FormulaC₉H₁₂N₂Calculated from structure
Molecular Weight148.21 g/mol evitachem.com
Chiral Purity>99% eeAsymmetric synthesis requirement evitachem.com
cLogP~1.8ChemDraw estimation evitachem.com
pKa (amine)~8.5Predicted evitachem.com

Stereoselective Synthetic Strategies

To isolate the desired enantiomer, stereoselective synthetic strategies are employed, which are designed to preferentially generate one enantiomer over the other.

A prominent method for the asymmetric synthesis of chiral 1-substituted-1-(pyridin-2-yl)methylamines involves the use of a chiral auxiliary. unito.it The N-p-toluenesulfinyl group, pioneered by Davis and co-workers, is a particularly effective chiral auxiliary for this purpose. unito.it

The general strategy proceeds through several key steps:

Condensation: A 2-pyridyl ketone, such as cyclopropyl(pyridin-2-yl)methanone, is condensed with an enantiopure sulfinamide, for example, (S)-(+)-p-toluenesulfinamide. This reaction, often catalyzed by a Lewis acid like titanium(IV) ethoxide (Ti(OEt)₄), yields an N-sulfinyl ketimine as a single isomer. unito.it

Diastereoselective Reduction: The chiral N-sulfinyl ketimine is then reduced using a hydride transfer reagent. The chiral auxiliary directs the hydride attack to one face of the C=N double bond, leading to the formation of one diastereomer of the resulting N-sulfinyl amine in excess. The choice of reducing agent (e.g., NaBH₄) and reaction conditions can influence the diastereoselectivity of this step. unito.it

Removal of Chiral Auxiliary: The final step involves the cleavage of the N-S bond, typically under acidic conditions (e.g., using HCl in a solvent like dioxane), to remove the p-toluenesulfinyl group. youtube.com This liberates the desired chiral primary amine, in this case, a specific enantiomer of cyclopropyl(pyridin-2-yl)methanamine, as its hydrochloride salt.

Other advanced techniques, such as transition-metal-catalyzed asymmetric cyclopropanation, can also be leveraged to ensure the enantioselective installation of the cyclopropane ring at the outset of the synthesis. evitachem.com

Table 2: Asymmetric Synthesis Strategy Overview

StepDescriptionKey ReagentsReference
1. Imine FormationCondensation of a 2-pyridyl ketone with a chiral sulfinamide to form an enantiopure N-sulfinyl ketimine.(S)-(+)-p-toluenesulfinamide, Ti(OEt)₄ unito.it
2. Diastereoselective ReductionReduction of the ketimine to a diastereomerically enriched N-sulfinyl amine.NaBH₄ unito.it
3. Auxiliary CleavageAcidic hydrolysis to remove the sulfinyl group and yield the chiral amine HCl salt.HCl in dioxane youtube.com

Characterization of Enantiomeric Excess and Absolute Configuration

Determining the success of an asymmetric synthesis requires robust analytical methods to quantify the enantiomeric excess (ee) and confirm the absolute configuration of the product.

The extent of asymmetric induction during the synthesis can be monitored by analyzing the intermediate diastereomeric N-p-toluenesulfinyl amines. The ratio of these diastereomers can be determined directly by proton nuclear magnetic resonance (¹H NMR) spectroscopy, as the signals for each diastereomer will appear at different chemical shifts. unito.it This diastereomeric ratio is directly correlated to the enantiomeric excess of the final amine product after the removal of the auxiliary.

For the final amine product, chiral high-performance liquid chromatography (chiral HPLC) is a standard and highly effective method for determining enantiomeric purity. In this technique, the racemic or enantiomerically enriched mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with this phase, causing them to elute at different times, and the relative areas of the resulting peaks can be used to calculate the enantiomeric excess. The absolute configuration of the final product is typically confirmed by comparison to a known standard or through X-ray crystallography of a suitable crystalline derivative.

Structural Analysis and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For Cyclopropyl(pyridin-2-YL)methanamine (B1364850) HCl, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the cyclopropyl (B3062369) group, the methanamine bridge, and the amine proton. The hydrochloride salt form can lead to broader signals for the amine proton and adjacent protons due to proton exchange and coupling to the nitrogen atom.

Expected ¹H NMR Data for Cyclopropyl(pyridin-2-YL)methanamine HCl

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine H-6 ~8.5 Doublet ~4.8
Pyridine H-4 ~7.7 Triplet of doublets ~7.7, 1.8
Pyridine H-3 ~7.3 Doublet ~7.8
Pyridine H-5 ~7.2 Triplet ~6.6
Methanamine CH ~4.0 Doublet ~8.0
Amine NH₂⁺ Variable Broad singlet -
Cyclopropyl CH ~1.3 Multiplet -

The signals for the pyridine ring protons are typically found in the aromatic region (δ 7.0-8.5 ppm). The proton at the 6-position is the most deshielded due to its proximity to the nitrogen atom. The methanamine proton (CH) is expected to appear as a doublet, coupled to the cyclopropyl methine proton. The protons of the cyclopropyl group are highly shielded and appear in the upfield region of the spectrum (δ 0.3-1.5 ppm). The amine protons (NH₂⁺) are expected to be a broad signal due to their acidic nature and exchange with the solvent.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Data for this compound

Carbon Atom Chemical Shift (δ, ppm)
Pyridine C-2 ~160
Pyridine C-6 ~149
Pyridine C-4 ~137
Pyridine C-3 ~123
Pyridine C-5 ~122
Methanamine CH ~60
Cyclopropyl CH ~15

The carbon atoms of the pyridine ring are observed in the downfield region (δ 120-160 ppm), with the C-2 carbon being the most deshielded. The methanamine carbon (CH) is expected around δ 60 ppm, while the cyclopropyl carbons are found in the highly shielded upfield region (δ 5-15 ppm).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like amine salts. In the positive ion mode, ESI-MS of this compound is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Expected ESI-MS Data for this compound

Ion Expected m/z

The base peak in the ESI-MS spectrum is anticipated to be the molecular ion of the free base at m/z 149.1073, corresponding to the protonated form of Cyclopropyl(pyridin-2-YL)methanamine.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This is a crucial step in confirming the identity of a newly synthesized compound.

Expected HRMS Data for this compound

Ion Calculated m/z

The experimentally determined mass from HRMS should be in close agreement with the calculated mass for the molecular formula C₉H₁₃N₂⁺, providing strong evidence for the compound's identity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the ammonium (B1175870) salt, C-H bonds of the aromatic and aliphatic groups, and C=N and C=C bonds of the pyridine ring.

Expected IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
N-H stretch (amine salt) 3200-2800 (broad)
C-H stretch (aromatic) 3100-3000
C-H stretch (aliphatic) 3000-2850

The broad absorption band in the region of 3200-2800 cm⁻¹ is characteristic of the N-H stretching vibrations of the ammonium salt. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the cyclopropyl and methanamine groups appear just below 3000 cm⁻¹. The sharp peaks in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the pyridine ring.

Chromatographic Methods for Purity Assessment and Separation

The purity of this compound is a critical parameter that directly influences its chemical behavior and suitability for various applications. Chromatographic techniques are indispensable for determining the presence of impurities, which may include starting materials, by-products, or degradation products. The choice of a specific chromatographic method depends on the nature of the impurities and the required sensitivity and resolution of the analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of pharmaceutical compounds and other chemical entities. thermofisher.com For compounds like this compound, which contains a basic pyridine ring and a primary amine group, reversed-phase HPLC (RP-HPLC) is often the method of choice. mdpi.comnih.govmdpi.combohrium.com The separation is typically achieved on a non-polar stationary phase, such as a C18 or C8 column, with a polar mobile phase. mdpi.comcmes.org

The mobile phase composition is a critical factor in achieving optimal separation. A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is commonly employed. thermofisher.comcmes.org The pH of the aqueous buffer is adjusted to control the ionization state of the analyte and any basic or acidic impurities, thereby influencing their retention on the column. For aminopyridine derivatives, a phosphate (B84403) buffer with a pH around 7.0 has been used effectively. cmes.org The use of ion-pairing reagents is another strategy for analyzing hydrophilic compounds like aminopyridines, although methods compatible with mass spectrometry are often preferred. helixchrom.comhelixchrom.comsielc.com

Detection is most commonly performed using a UV detector at a wavelength where the pyridine ring exhibits strong absorbance. mdpi.comcmes.org For instance, a detection wavelength of 280 nm has been found suitable for the analysis of aminopyridines. cmes.org The method's performance is validated for parameters such as linearity, accuracy, precision, and specificity to ensure reliable and reproducible results. mdpi.comnih.gov

Detailed research findings on the HPLC analysis of structurally similar aminopyridine compounds are presented in the following table:

ParameterHPLC Conditions for Aminopyridine Analysis
Stationary Phase Shim-pack Scepter C18
Mobile Phase Phosphate buffer (pH 7.0) and Methanol (90:10 v/v)
Elution Mode Isocratic
Flow Rate 0.5 mL/min
Column Temperature 35 °C
Detection UV at 280 nm
Injection Volume 10 µL

This data is based on the analysis of related aminopyridine compounds and serves as a representative example. cmes.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for identifying and quantifying trace-level impurities. researchgate.net For this compound, LC-MS can provide unequivocal identification of impurities based on their mass-to-charge ratio (m/z). researchgate.netnih.gov

The chromatographic conditions used in LC-MS are often similar to those in HPLC, but with the crucial requirement that the mobile phase components are volatile. Buffers such as ammonium acetate (B1210297) or ammonium formate (B1220265) are frequently used instead of non-volatile phosphate buffers. nih.gov Electrospray ionization (ESI) is a common ionization technique for polar molecules like aminopyridines, typically operating in the positive ion mode to generate protonated molecular ions [M+H]⁺. nih.gov

Tandem mass spectrometry (LC-MS/MS) can be employed for even greater specificity and sensitivity, particularly for quantifying genotoxic impurities at very low levels. researchgate.net This involves selecting the molecular ion of the analyte and fragmenting it to produce characteristic product ions, which are then monitored.

A representative LC-MS method for pyridine derivatives is outlined below:

ParameterLC-MS Conditions for Pyridine Derivative Analysis
Stationary Phase Zorbax SB-Aq (4.6x150 mm, 5 µm)
Mobile Phase Acetonitrile and Ammonium Acetate Buffer
Elution Mode Gradient
Ionization Mode Electrospray Ionization (ESI)
Detection Tandem Mass Spectrometry (MS/MS)

This data is based on the analysis of related pyridine compounds and serves as a representative example. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. jchr.orgmdpi.com For the analysis of this compound and its potential impurities, UPLC can offer substantial advantages in terms of throughput and the ability to detect very low-level impurities. researchgate.netnih.gov

The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle columns. jchr.org A typical UPLC method for a pyridine-containing drug might use a sub-2 µm C18 or C8 column with a gradient elution of a mobile phase consisting of an ammonium acetate buffer and acetonitrile. jchr.orgnih.gov

The enhanced resolution of UPLC is particularly beneficial for separating closely related impurities or isomers. The increased sensitivity is advantageous for impurity profiling and stability studies, where the detection of degradation products at very early stages is crucial. jchr.orgresearchgate.net

A summary of typical UPLC conditions for the analysis of a pharmaceutical containing a pyridine moiety is provided in the table below:

ParameterUPLC Conditions for Pyridine Compound Analysis
Stationary Phase BEH C18 (1.7 µm, 2.1 mm x 100 mm)
Mobile Phase A 20 mM Ammonium Acetate Buffer
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 0.40 mL/min
Detection UV at 240 nm
Injection Volume 1.5 µL

This data is based on the analysis of a related pyridine-containing pharmaceutical and serves as a representative example. jchr.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations provide a microscopic view of the molecule, detailing its geometry and the distribution of electrons, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govresearchgate.net This process involves calculating the molecule's electronic energy and minimizing it to find the lowest energy conformation. For pyridine (B92270) derivatives, the B3LYP functional combined with a basis set like 6-311G(d,p) or 6-311++G(d,p) is commonly employed to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

The geometry optimization of Cyclopropyl(pyridin-2-YL)methanamine (B1364850) would reveal precise bond lengths, bond angles, and dihedral angles. This information is critical for understanding the steric and electronic effects of the cyclopropyl (B3062369) and pyridin-2-yl groups on the central methanamine structure. The resulting stable conformation provides a foundational model for further computational analysis, such as molecular docking or electronic property calculations. scispace.comresearchgate.net

Table 1: Typical Parameters for DFT Geometry Optimization

ParameterCommon Method/Basis SetPurpose
Computational MethodDensity Functional Theory (DFT)Calculates the electronic structure and energy of the molecule.
FunctionalB3LYPA popular hybrid functional that provides a good balance of accuracy for organic molecules. nih.govresearchgate.net
Basis Set6-311++G(d,p)Describes the atomic orbitals used to construct the molecular orbitals, with added functions for polarization and diffuse electrons. nih.gov
OutputOptimized GeometryProvides the lowest energy 3D structure with precise bond lengths and angles.

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. irjweb.com For Cyclopropyl(pyridin-2-YL)methanamine, the HOMO is likely localized on the electron-rich pyridine ring and the nitrogen atom of the amine group, indicating these are probable sites for electrophilic attack. Conversely, the LUMO is expected to be distributed across the pyridine ring, which can accept electron density, making it susceptible to nucleophilic attack. researchgate.netresearchgate.netwuxibiology.com

Table 2: Key Electronic Properties from Frontier Molecular Orbital Analysis

PropertyDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability; relates to ionization potential. thaiscience.info
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability; relates to electron affinity. thaiscience.info
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMOCorrelates with chemical stability and reactivity. A smaller gap implies higher reactivity. irjweb.com

Prediction of Physiochemical Descriptors for Research Design

Physicochemical descriptors are calculated properties that help predict a molecule's behavior in various environments, such as its ability to be absorbed in a biological system. These predictions are invaluable in the early stages of research design.

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (typically oxygen and nitrogen) in a molecule. peter-ertl.com It is a crucial parameter for predicting the transport properties of molecules, such as intestinal absorption and blood-brain barrier (BBB) penetration. peter-ertl.comresearchgate.net TPSA is calculated based on the summation of fragment contributions, making it a computationally fast method. peter-ertl.com For CNS-targeted compounds, a lower TPSA value is generally preferred. A predicted TPSA for the related (S)-Cyclopropyl(pyridin-2-yl)methanamine is approximately 25 Ų, a value that suggests good potential for membrane permeability. evitachem.com

The partition coefficient (LogP) is a measure of a compound's lipophilicity (affinity for a fatty or non-polar environment) versus its hydrophilicity (affinity for an aqueous or polar environment). acdlabs.comacdlabs.com It is defined as the logarithm of the ratio of the compound's concentration in a non-polar solvent (like octanol) to its concentration in an aqueous solvent (water). acdlabs.com LogP is a critical factor in predicting how a compound will distribute itself in biological systems. A positive LogP value indicates greater lipophilicity. The predicted cLogP (calculated LogP) for (S)-Cyclopropyl(pyridin-2-yl)methanamine is around 1.8, suggesting a balanced solubility profile with moderate lipophilicity. evitachem.com Various computational methods exist for predicting LogP values, and results can be correlated with experimental data to assess accuracy. researchgate.net

Hydrogen bonds play a critical role in molecular recognition and binding. The number of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) in a molecule influences its solubility and binding affinity. unito.it For Cyclopropyl(pyridin-2-YL)methanamine, the primary amine group (-NH₂) contains two hydrogen atoms bonded to nitrogen, thus providing 2 hydrogen bond donors . The nitrogen atom of the amine group and the nitrogen atom within the pyridine ring can both accept hydrogen bonds, resulting in 2 hydrogen bond acceptors . These counts are important components of predictive models like Lipinski's Rule of Five, which assesses the druglikeness of a chemical compound. unito.it The presence of both donor and acceptor sites allows the molecule to form intramolecular or intermolecular hydrogen bonds, influencing its conformation and interactions with other molecules. researchgate.netscholaris.ca

Table 3: Predicted Physicochemical Descriptors for Cyclopropyl(pyridin-2-YL)methanamine

DescriptorPredicted Value/CountSignificance in Research Design
TPSA~25 Ų evitachem.comPredicts membrane permeability and potential for oral absorption. researchgate.net
LogP~1.8 evitachem.comIndicates the balance between lipophilicity and hydrophilicity, affecting solubility and distribution. acdlabs.com
Hydrogen Bond Donors2Influences solubility and the ability to form hydrogen bonds with target molecules. unito.it
Hydrogen Bond Acceptors2Influences solubility and molecular recognition processes. unito.it

Rotatable Bond Analysis

The flexibility of a molecule, which is crucial for its interaction with biological targets, is largely determined by the number of rotatable bonds. In Cyclopropyl(pyridin-2-YL)methanamine HCl, the primary rotatable bonds dictate the spatial orientation of its key structural motifs: the cyclopropyl ring, the pyridin-2-yl group, and the methanamine linker.

Analysis of the molecular structure reveals three principal rotatable bonds, as detailed in Table 1. The rotation around these bonds allows the molecule to adopt various conformations, influencing its ability to fit into a binding pocket. The bond between the pyridine ring and the methanamine carbon (Bond 1) governs the position of the bulky aromatic system relative to the rest of the molecule. The bond connecting the methanamine carbon to the cyclopropyl ring (Bond 2) controls the orientation of the rigid, three-dimensional cyclopropyl group. Finally, the bond between the carbon and nitrogen of the methanamine linker (Bond 3) provides additional, albeit more restricted, flexibility. The interplay of these rotations is fundamental to the molecule's conformational landscape and is a critical parameter in molecular modeling studies. hakon-art.com

Table 1: Rotatable Bond Analysis of Cyclopropyl(pyridin-2-YL)methanamine This interactive table details the key rotatable bonds within the molecular structure.

Bond Connected Groups Significance in Molecular Flexibility
Bond 1 Pyridin-2-yl C — Methanamine C Orients the pyridine ring relative to the cyclopropyl group, influencing potential π-stacking and hydrogen bond interactions.
Bond 2 Methanamine C — Cyclopropyl C Positions the rigid cyclopropyl group, which can engage in hydrophobic or van der Waals interactions within a binding site.

| Bond 3 | Methanamine C — Methanamine N | Allows for fine-tuning the position of the amine group, which is critical for forming salt bridges and hydrogen bonds. |

Predicted Collision Cross-Section (CCS) Values

Collision Cross-Section (CCS) is a key physicochemical property that reflects the size and shape of an ion in the gas phase. nih.gov It is increasingly used in analytical chemistry, particularly in conjunction with ion mobility-mass spectrometry (IM-MS), to enhance compound identification and characterization. mdpi.com For Cyclopropyl(pyridin-2-YL)methanamine, CCS values can be predicted using various computational methods, including machine learning models trained on large experimental datasets. semanticscholar.orgresearchgate.net

These predictive models utilize molecular descriptors derived from the 2D or 3D structure of the molecule to estimate its rotationally averaged surface area. mdpi.com The predicted CCS values are highly dependent on the type of ion adduct formed (e.g., protonated [M+H]⁺ or sodiated [M+Na]⁺) and the specific computational model employed. semanticscholar.orgresearchgate.net Table 2 presents hypothetical predicted CCS values for Cyclopropyl(pyridin-2-YL)methanamine, illustrating how this parameter can provide an additional layer of identification beyond just mass-to-charge ratio. Such predictions are invaluable in metabolomics and drug discovery for distinguishing between isomers and identifying unknown compounds. nih.gov

Table 2: Predicted Collision Cross-Section (CCS) Values for Cyclopropyl(pyridin-2-YL)methanamine Adducts This interactive table shows predicted CCS values for different ionic forms of the compound, typically measured in square angstroms (Ų).

Ion Adduct Predicted CCS (Ų) Computational Method Basis
[M+H]⁺ 135.2 Machine Learning (SVM-based)
[M+Na]⁺ 141.5 Machine Learning (SVM-based)

| [M+K]⁺ | 146.8 | Theoretical Calculation (Trajectory Method) |

Molecular Modeling of Intermolecular Interactions

Ligand-Target Binding Predictions (focused on interaction types and energetics)

The distinct chemical features of the molecule allow for a variety of interactions. The protonated amine group is a prime candidate for forming strong ionic bonds (salt bridges) and hydrogen bonds with acidic residues like aspartate or glutamate (B1630785) in a receptor's active site. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. nih.gov Furthermore, the aromatic pyridine ring is capable of engaging in favorable π-π stacking or cation-π interactions with aromatic amino acid side chains such as phenylalanine, tyrosine, or tryptophan. mdpi.com The non-polar cyclopropyl group contributes through hydrophobic and van der Waals interactions, which are crucial for displacing water molecules from the binding pocket and enhancing binding affinity. nih.gov The energetic contributions of these diverse interactions are summarized in Table 3.

Table 3: Predicted Ligand-Target Interactions and Energetic Contributions This interactive table outlines the potential non-covalent interactions and their estimated binding energy contributions.

Molecular Moiety Interacting Target Residue (Example) Interaction Type Estimated Energetic Contribution (kcal/mol)
Protonated Amine Aspartate (Asp), Glutamate (Glu) Ionic Bond / Salt Bridge -5.0 to -10.0
Protonated Amine Serine (Ser), Threonine (Thr) Hydrogen Bond (Donor) -2.0 to -5.0
Pyridine Ring N Serine (Ser), Asparagine (Asn) Hydrogen Bond (Acceptor) -1.0 to -3.0
Pyridine Ring Phenylalanine (Phe), Tyrosine (Tyr) π-π Stacking -1.0 to -2.5

| Cyclopropyl Group | Leucine (Leu), Valine (Val) | Hydrophobic / van der Waals | -1.5 to -3.0 |

Conformational Analysis and Energy Minimization

To accurately predict ligand-target interactions, it is essential to determine the molecule's preferred three-dimensional shape, or conformation. Conformational analysis involves systematically exploring the potential spatial arrangements of a molecule that result from rotations around its single bonds. rsc.org For Cyclopropyl(pyridin-2-YL)methanamine, this analysis focuses on the torsion angles of the rotatable bonds identified in section 5.2.4.

Each conformation has an associated potential energy, and the molecule will preferentially adopt a low-energy state. The process of finding these stable conformations is known as energy minimization. hakon-art.com Computational chemistry software employs algorithms like steepest descent and conjugate gradient methods to adjust the molecule's geometry, seeking to find conformations that represent local and global energy minima on the potential energy surface. hakon-art.comarxiv.org The resulting lowest-energy conformer is considered the most probable structure for binding to a biological target and is used as the starting point for docking simulations and further binding analysis. This step is critical because the molecule's shape must be complementary to that of the receptor's binding site for effective interaction. hakon-art.com

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides profound insights into the mechanisms of chemical reactions by modeling the entire reaction pathway. This involves mapping the energy changes as reactants are converted into products, with a particular focus on identifying the high-energy transition state that represents the kinetic barrier to the reaction. researchgate.net

A plausible synthetic route for Cyclopropyl(pyridin-2-YL)methanamine involves the reductive amination of cyclopropyl(pyridin-2-yl)ketone. A key step in this process is the reduction of an intermediate imine by a hydride source, such as sodium borohydride. Reaction pathway modeling for this step would utilize quantum mechanical calculations (e.g., Density Functional Theory) to trace the geometric and energetic progression of the hydride attack on the imine carbon.

The modeling would characterize the transition state structure, which is the specific molecular arrangement at the peak of the energy profile. researchgate.net For the imine reduction, the transition state would feature a partially formed C-H bond from the incoming hydride and a partially broken C=N double bond. Key characteristics of this transition state include elongated bond lengths for the reacting atoms and a specific imaginary vibrational frequency corresponding to the motion along the reaction coordinate. Calculating the energy difference between the reactants and the transition state yields the activation energy, a critical parameter that determines the reaction rate. researchgate.net

Structure Activity Relationship Sar and Derivative Design Principles

Systematic Modification of the Cyclopropyl (B3062369) Moiety

The cyclopropyl ring is a key feature, providing a rigid, three-dimensional structure that distinguishes it from more flexible alkyl groups. scientificupdate.com Its unique electronic and steric properties play a crucial role in both the metabolic fate and the target interaction of the molecule. researchgate.net

One of the primary advantages of incorporating a cyclopropyl group in drug design is the enhancement of metabolic stability. researchgate.net The carbon-hydrogen bonds of a cyclopropyl ring are shorter and stronger than those in linear alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. researchgate.nethyphadiscovery.com This reduced susceptibility is due to the higher energy required for the initial hydrogen atom abstraction step, a common pathway in drug metabolism. hyphadiscovery.com Replacing metabolically vulnerable groups, such as an N-ethyl group, with an N-cyclopropyl moiety is a common strategy to block CYP450-mediated oxidation and improve a drug's pharmacokinetic profile. iris-biotech.de

However, the presence of a cyclopropyl group directly attached to an amine, as in Cyclopropyl(pyridin-2-YL)methanamine (B1364850), introduces complex metabolic considerations. Cyclopropylamines are known mechanism-based inhibitors of CYP enzymes. frontiersin.org The inactivation process can involve the oxidation of the amine nitrogen, followed by the cleavage of the strained cyclopropane (B1198618) ring. nih.govku.edu This can lead to the formation of reactive intermediates that covalently bind to and inactivate the enzyme. hyphadiscovery.comfrontiersin.org While this can prevent further metabolism of the drug, it also carries the risk of forming metabolic intermediate complexes (MICs) or reactive metabolites. hyphadiscovery.comnih.gov Therefore, while the cyclopropyl moiety itself is robust against direct oxidation, its interaction with the adjacent amine group creates a unique metabolic profile that balances enhanced stability with potential for CYP inactivation.

Table 1: Influence of Cyclopropyl Moiety on Metabolic Properties

FeatureConsequenceResearch Finding
High C-H Bond Energy Reduced susceptibility to direct oxidation by CYP450 enzymes. hyphadiscovery.comThe cyclopropyl ring can be used to replace metabolically labile groups, thereby increasing the metabolic half-life of a compound. hyphadiscovery.comiris-biotech.de
Cyclopropylamine (B47189) Structure Potential for mechanism-based inactivation of CYP enzymes. frontiersin.orgMetabolism can lead to ring-opening and the formation of reactive intermediates or metabolic intermediate complexes (MICs). hyphadiscovery.comnih.gov
Conformational Rigidity Shields adjacent chemical groups from metabolic enzymes.The fixed three-dimensional structure can sterically hinder the approach of metabolic enzymes to other parts of the molecule.

The rigid nature of the cyclopropyl ring significantly influences how the molecule interacts with its biological target. By constraining the conformation of the molecule, the cyclopropyl group reduces the entropic penalty associated with binding to a receptor pocket, which can lead to a more favorable binding affinity. iris-biotech.dersc.org This conformational rigidity helps to position other key pharmacophoric elements, such as the pyridine (B92270) ring and the amine group, in an optimal orientation for interaction with the target. iris-biotech.de

Exploration of Pyridine Ring Substitutions

Halogenation is a widely used strategy in medicinal chemistry to modulate a drug's physicochemical properties. Introducing halogens like fluorine or chlorine onto the pyridine ring can profoundly impact lipophilicity, electronic character, and metabolic stability. nih.govresearchgate.net For instance, replacing a hydrogen atom with a trifluoromethyl group can enhance the free energy of partitioning into a lipid membrane, thereby increasing its permeability by a significant factor. nih.govresearchgate.net

Selective halogenation of the pyridine ring, though sometimes synthetically challenging, allows for precise control over the molecule's properties. nih.gov Fluorination, in particular, can alter the pKa of the pyridine nitrogen, influence the conformation of the molecule, and block sites of potential metabolism. Studies on related compounds have shown that adding a fluoro group can dramatically alter receptor binding profiles, in some cases increasing affinity for one receptor subtype over another by several hundred-fold. nih.gov The position of the halogen is critical; substitutions at different positions on the pyridine ring can lead to vastly different biological outcomes. nih.govchemrxiv.org

Table 2: Effects of Halogenation on Molecular Properties

Halogen SubstitutionImpact on PropertyQuantitative Effect (Example)
Chlorine Enhances membrane partitioning and permeability. nih.govresearchgate.netIncreases permeability coefficient by a factor of ~2. nih.gov
Trifluoromethyl (CF₃) Significantly enhances membrane partitioning and permeability. nih.govresearchgate.netIncreases permeability coefficient by a factor of ~9. nih.gov
Fluorine Can selectively increase binding affinity for specific receptor subtypes. nih.govFluoro-analogs of epibatidine (B1211577) displayed 52- to 875-fold greater affinity at β2- than at β4-containing nicotinic receptors. nih.gov

Beyond halogenation, the addition of alkyl, alkoxy, or other heterocyclic groups to the pyridine ring provides a means to explore the steric and electronic requirements of the target's binding pocket. nih.gov The introduction of electron-donating groups, such as amino or methoxy (B1213986) groups, can enhance antiproliferative activity in certain pyridine derivatives. mdpi.com

The size, shape, and electronic nature of the substituent all play a role in determining binding affinity and specificity. For example, in studies of spirocyclic σ₁ receptor ligands, the bioisosteric replacement of a benzene (B151609) ring with an electron-deficient pyridine ring generally led to a reduction in σ₁ affinity compared to the benzene or electron-rich thiophene (B33073) analogs. nih.gov However, the fundamental structure-activity relationships were maintained, indicating that the pyridine nitrogen's position and electronic influence are key modulators of receptor interaction. nih.gov Similarly, research on other pyridine-containing compounds has shown that substitutions can lead to highly specific interactions; for instance, a nitrile group on a pyridine derivative formed a key hydrogen bond with a lysine (B10760008) residue in the PIM-1 kinase active site, contributing to high binding energy. acs.org

Amine Moiety Modifications and Linker Design

The primary amine of Cyclopropyl(pyridin-2-YL)methanamine is a crucial functional group. It is basic at physiological pH, allowing it to form ionic interactions with acidic residues in a binding pocket, and it serves as a key handle for further chemical modification. thermofisher.com

Modifying this amine or using it as an attachment point for linkers can fundamentally alter the compound's application. In the context of creating more complex molecules like proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs), the amine provides a reactive site for conjugation. nih.govnih.gov The design of the linker attached to this amine is critical, as it influences solubility, cell permeability, stability, and the spatial orientation of the connected molecules. nih.govresearchgate.net

Linker design principles include varying flexibility, rigidity, and length to optimize target engagement. nih.gov For example, non-cleavable alkyl linkers incorporating a cyclohexane (B81311) ring can provide steric hindrance that improves stability. nih.gov Chemical modifications to the linker itself, such as the incorporation of polyethylene (B3416737) glycol (PEG) units, can enhance serum stability and ensure efficient cleavage only within the target cell's lysosomal environment. researchgate.net Therefore, the amine moiety is not just a pharmacophoric feature but also a versatile gateway for developing sophisticated, targeted therapeutic agents.

Rational Design Strategies for Enhanced Molecular Recognition

The rational design of derivatives of Cyclopropyl(pyridin-2-YL)methanamine HCl is a meticulous process aimed at optimizing molecular recognition by specific biological targets. This involves a deep understanding of the structural features that govern the compound's activity, which is achieved through pharmacophore modeling and systematic lead compound optimization.

Pharmacophore Hypothesis Generation (focus on chemical features required for interaction)

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For Cyclopropyl(pyridin-2-YL)methanamine and its analogs, which are recognized as privileged scaffolds in central nervous system (CNS) drug design, a ligand-based pharmacophore hypothesis can be generated by analyzing the common structural motifs of active compounds targeting aminergic G protein-coupled receptors (GPCRs) and transporters.

The key chemical features essential for the molecular interaction of this scaffold are hypothesized to include:

A Hydrogen Bond Acceptor: The nitrogen atom within the pyridine ring is a critical hydrogen bond acceptor. This feature is fundamental for anchoring the ligand within the binding pocket of many receptors through interactions with hydrogen bond donor residues.

A Positively Ionizable Group: The primary amine group is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This positive charge is crucial for forming strong ionic interactions or salt bridges with negatively charged amino acid residues, such as aspartate or glutamate (B1630785), which are common in the binding sites of aminergic GPCRs.

A Hydrophobic/Aromatic Feature: The pyridine ring itself provides a distinct aromatic and hydrophobic character. This allows for favorable van der Waals and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor's binding site.

A Hydrophobic Aliphatic Feature: The cyclopropyl group introduces a rigid, three-dimensional hydrophobic element. This conformational constraint is significant as it can enhance binding affinity by reducing the entropic penalty upon binding and can provide specific hydrophobic interactions within the target protein. The defined stereochemistry of the cyclopropyl moiety can also play a crucial role in the precise orientation of the molecule within the binding site.

These features, in a specific spatial arrangement, constitute the pharmacophore hypothesis for this class of compounds. The distances and angles between these features are critical for optimal receptor engagement and are a key focus in the design of new, more potent, and selective derivatives.

Lead Compound Optimization Principles in Chemical Design

Lead compound optimization is an iterative process that refines the structure of a promising lead compound to enhance its desirable properties, such as potency, selectivity, and pharmacokinetic profile. The development of Cyclopropyl(pyridin-2-YL)methanamine as a "structurally optimized chiral amine scaffold" from earlier pyridylmethylamine derivatives is a testament to successful lead optimization. The principles guiding the chemical design of its derivatives are multifaceted.

One of the primary strategies involves the modification of the pyridine ring . As illustrated by research on related pyridin-2-ylmethylamine derivatives, substitutions on the pyridine ring can significantly impact biological activity. For instance, the introduction of small alkyl or amino groups can modulate potency and selectivity for specific targets.

Another key principle is the alteration of the linker between the pyridine ring and the amine. The cyclopropyl group in the parent compound serves as a rigid linker. The rationale for its inclusion was to improve metabolic stability and enhance blood-brain barrier penetration. Further optimization can involve exploring other small, constrained ring systems (e.g., cyclobutyl) or acyclic linkers with varying degrees of flexibility to fine-tune the orientation of the key pharmacophoric features.

Systematic modification of the amine group is also a critical aspect of lead optimization. While the primary amine is important for the initial ionic interaction, its substitution to secondary or tertiary amines, or its incorporation into larger heterocyclic structures, can modulate receptor affinity and selectivity.

A concrete example of these principles in action can be seen in the development of selective dopamine (B1211576) D3 receptor (D3R) ligands from the closely related 2-phenylcyclopropylmethylamine (PCPMA) scaffold. In these studies, the core PCPMA structure (analogous to Cyclopropyl(pyridin-2-YL)methanamine) was systematically modified.

Table 1: Structure-Activity Relationship of 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as Dopamine D3 Receptor Ligands

CompoundR1 (Modification on Phenyl Ring)R2 (Modification on Amine)D3R Ki (nM)
Lead Scaffold HH>1000
Derivative 1 4-ClH250
Derivative 2 HLinker + Aromatic Moiety5.5
(1R,2R)-30q 4-ClLinker + Aromatic Moiety2.2

Data is illustrative and based on findings for analogous compounds.

The data in Table 1 demonstrates key lead optimization principles:

Substitution on the aromatic ring: The addition of a chloro group at the 4-position of the phenyl ring (analogous to the pyridine ring) in Derivative 1 improved the binding affinity compared to the unsubstituted lead scaffold.

Elaboration of the amine group: The introduction of a linker and an additional aromatic moiety to the amine group in Derivative 2 dramatically increased the affinity for the D3 receptor. This strategy aims to engage with an extended binding pocket in the receptor, thereby enhancing potency and selectivity.

Combined modifications: Compound (1R,2R)-30q, which combines both the chloro-substitution on the phenyl ring and the elaboration of the amine, shows the highest affinity, illustrating the synergistic effect of multiple optimized features.

These examples underscore the iterative nature of lead optimization, where systematic structural modifications, guided by an understanding of the pharmacophore and the target's binding site, lead to the development of compounds with enhanced molecular recognition and improved therapeutic potential.

Preclinical Research Applications and Utility As a Research Tool

Utilization as a Synthetic Building Block for Complex Molecules

The compound is a foundational building block in organic synthesis, enabling the construction of more elaborate molecular architectures intended for biological investigation. hit2lead.comresearchgate.netresearchgate.net The pyridine (B92270) and cyclopropane (B1198618) moieties are frequently found in drug molecules, with the cyclopropyl (B3062369) group, in particular, being used to enhance biological activity, fix molecular conformation, and improve metabolic stability and solubility. chemenu.com

Cyclopropyl(pyridin-2-YL)methanamine (B1364850) HCl is strategically employed in the synthesis of novel heterocyclic compounds, which are a cornerstone of many pharmaceuticals. uniurb.it The pyridin-2-ylmethylamine portion of the molecule is a key reactant in the creation of larger, more complex scaffolds. For instance, it is used in displacement reactions to synthesize classes of compounds like 3-Phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, which are investigated for their potential biological activities. mdpi.com The pyridine ring itself is a six-membered heterocyclic structure that is a common feature in pharmacologically active molecules. ijpsonline.com Synthetic chemists leverage various methods, such as Krohnke pyridine synthesis and others, to incorporate such structures into new chemical entities. ijpsonline.comresearchgate.netorganic-chemistry.org The presence of the cyclopropyl group adds three-dimensional complexity, a desirable trait in modern drug discovery that can lead to improved pharmacological properties compared to flat, aromatic-rich molecules. evitachem.com

Table 1: Examples of Heterocyclic Scaffolds Synthesized Using Pyridin-2-ylmethanamine Derivatives

Base Scaffold Reactant Resulting Compound Class Research Area Source
7-chloro-3-phenyl-pyrazolo[1,5-a]pyrimidine Pyridin-2-ylmethanamine 3-Phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Antimycobacterial Activity mdpi.com

As a versatile building block, Cyclopropyl(pyridin-2-YL)methanamine is used to generate collections of related but structurally distinct molecules known as chemical libraries. These libraries are essential tools in high-throughput screening campaigns designed to identify "hits"—compounds that exhibit a desired biological activity against a specific target. By systematically modifying the core structure of Cyclopropyl(pyridin-2-YL)methanamine, researchers can create a wide array of derivatives. mdpi.com This library can then be screened to discover novel ligands for various biological targets, such as G-protein coupled receptors (GPCRs) or enzymes, accelerating the early stages of drug discovery. evitachem.com

Application in Ligand Design and Optimization Studies

The distinct physicochemical properties of Cyclopropyl(pyridin-2-YL)methanamine make it an excellent starting point for the rational design and optimization of ligands. A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose.

A chemical probe is a selective small-molecule modulator used to study the function of a protein target in biochemical or cell-based assays. nih.govrjeid.com Cyclopropyl(pyridin-2-YL)methanamine serves as a key intermediate in the development of such probes. evitachem.com Its structure is optimized from earlier pyridylmethylamine scaffolds that showed promise but had limitations like rapid metabolism. evitachem.com The integration of the cyclopropyl group confers enhanced metabolic stability and can improve penetration of the blood-brain barrier, which is critical for probes targeting the central nervous system (CNS). evitachem.com This scaffold has been instrumental in developing modulators for neurological targets, including serotonin (B10506) and dopamine (B1211576) receptors, which are implicated in disorders like depression and anxiety. evitachem.comnih.gov

Table 2: Physicochemical Contributions of Structural Moieties

Structural Feature Property Utility in Ligand/Probe Design Source
Cyclopropyl Group High bond dissociation energy, planar rigidity Reduces susceptibility to metabolic breakdown by enzymes, extending half-life. Promotes specific, high-potency interactions with protein targets. evitachem.com
Pyridine Ring Basic nitrogen atom, aromatic system Acts as a hydrogen bond acceptor and participates in hydrophobic or pi-stacking interactions with the target protein. nih.gov
Chiral Center Stereospecificity Allows for selective engagement with molecular targets, minimizing off-target effects. evitachem.com

Understanding how a ligand binds to its target is fundamental to medicinal chemistry. The defined and rigid structure of the cyclopropyl group helps to constrain the conformation of ligands derived from this scaffold, which simplifies the process of studying binding interactions. evitachem.com When a ligand binds to a receptor, specific molecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces are formed. unica.it For example, in studies of related ligands, the pyridyl ring has been shown to form hydrophobic interactions with specific amino acid residues (like glutamine and tryptophan) in the binding pockets of receptors. nih.gov

Computational techniques like molecular docking and molecular dynamics (MD) simulations are often used to model these interactions. unica.itmdpi.com These in silico methods help researchers visualize how ligands fit into the active site of an enzyme or the binding pocket of a receptor, providing insights that guide the design of new molecules with improved affinity and selectivity. unica.itmdpi.com The structural features of Cyclopropyl(pyridin-2-YL)methanamine provide a well-defined framework for such computational and experimental studies. evitachem.com

Investigative Tools in Biochemical and Chemical Biology Assays

In the context of biochemical and chemical biology assays, derivatives of Cyclopropyl(pyridin-2-YL)methanamine are used as investigative tools to probe biological pathways and validate drug targets. For instance, a highly selective ligand developed from this scaffold can be used in a binding assay to quantify its affinity (often expressed as Kᵢ, the inhibition constant) for a specific receptor subtype. evitachem.com Such a tool can help to elucidate the physiological or pathological role of that receptor. By using a potent and selective chemical probe, researchers can confidently attribute an observed biological effect to the modulation of a specific molecular target, which is a critical step in target validation for drug discovery. rjeid.com

Ligand for Biochemical Assay Development and Mechanistic Investigations

Cyclopropyl(pyridin-2-YL)methanamine HCl has emerged as a valuable chemical entity within the sphere of preclinical research, primarily utilized as a versatile tool for the development of biochemical assays and for conducting detailed mechanistic investigations. Its unique structural features, comprising a pyridine ring linked to a cyclopropylmethanamine moiety, confer specific physicochemical properties that make it a suitable ligand for interacting with a variety of biological targets. evitachem.com In the context of biochemical research, this compound is often employed to explore its effects on various biological pathways, which can aid in elucidating the mechanisms of action for potential new therapeutic agents. chemimpex.com

The utility of this compound in assay development is multifaceted. It can serve as a reference ligand to validate new assay methodologies or as a molecular probe to identify and characterize novel protein targets. Researchers have leveraged its ability to interact with specific receptors in the brain to investigate its potential in the treatment of neurological disorders. chemimpex.com While detailed public data on its specific binding affinities and inhibitory concentrations across a wide range of assays are not extensively documented in readily available literature, its role as a foundational structure in medicinal chemistry is recognized. evitachem.com The compound's structure is a key component in the synthesis of more complex bioactive molecules, indicating its importance as a building block in drug discovery pipelines. chemimpex.com

In mechanistic studies, this compound can be used to probe the structure-activity relationships (SAR) of a particular class of compounds. By systematically modifying its structure and observing the resultant changes in biological activity, researchers can gain insights into the key molecular interactions that govern a ligand's affinity and efficacy for its target. The cyclopropyl group, in particular, is a bioisosteric replacement for other small alkyl groups and can impart favorable properties such as increased metabolic stability and improved membrane permeability, aspects that are critical for mechanistic understanding of drug disposition.

While specific, detailed research findings and comprehensive data tables for this compound are not widely available in the public domain, its application as a research tool is evident from its inclusion in the portfolios of chemical suppliers catering to the research and development sector. The general applications of this and structurally related compounds are summarized in the table below, compiled from general statements in the available literature.

Research Application AreaUtility of this compound and Related Structures
Biochemical Assay Development Serves as a scaffold for creating focused libraries of compounds to screen against biological targets.
Used as a starting material in the synthesis of tool compounds for target validation studies.
Mechanistic Investigations Employed in structure-activity relationship (SAR) studies to understand ligand-receptor interactions.
Acts as a chemical probe to investigate the function of specific proteins or pathways.
Pharmaceutical Development Explored for its potential as a drug candidate, particularly for neurological disorders. chemimpex.com
Functions as a key intermediate in the synthesis of more complex and potent drug molecules. chemimpex.com

It is important to note that the preclinical research landscape is dynamic, and new data on compounds like this compound are continuously being generated in both academic and industrial laboratories.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.